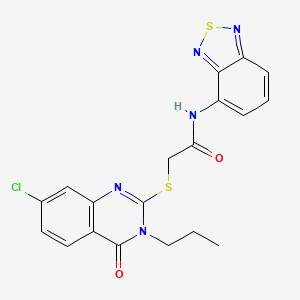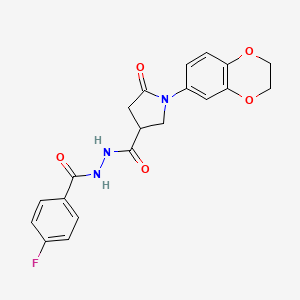![molecular formula C19H26N2O5 B7453140 [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453140.png)
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate, also known as CX1739, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. By enhancing the activity of the AMPA receptor, [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate may improve long-term memory consolidation and cognitive function.
Biochemical and Physiological Effects:
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has been found to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, a process that is critical for memory formation. [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and neuroprotection. In addition, [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has been found to increase the density of dendritic spines, which are structures that play a key role in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has also been found to have good bioavailability and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has some limitations for lab experiments. It has been found to have a short half-life, which may limit its effectiveness in some applications. In addition, [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has not yet been extensively tested in human subjects, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate. One potential direction is to further investigate its mechanism of action and its effects on synaptic plasticity and memory formation. Another potential direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, future research could focus on developing more potent and selective AMPA receptor modulators based on the structure of [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate.
Synthesemethoden
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-(4-methylphenoxy)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclohexylamine to form the corresponding amide. Finally, the amide is treated with oxalyl chloride and triethylamine to form [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate.
Wissenschaftliche Forschungsanwendungen
[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance long-term memory consolidation and improve cognitive function in animal models. [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-(cyclohexylcarbamoylamino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-14-7-9-16(10-8-14)25-12-11-18(23)26-13-17(22)21-19(24)20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-13H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCMUKZFJRXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)OCC(=O)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(Z)-2-chloro-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B7453065.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]bicyclo[3.2.0]hept-3-en-6-amine](/img/structure/B7453069.png)
![3-methyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7453077.png)
![6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide](/img/structure/B7453085.png)
![[2-(2-Methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B7453090.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7453095.png)
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453100.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7453103.png)
![1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]quinoxalin-2-one](/img/structure/B7453109.png)


![N-[1-(4-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7453134.png)
![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7453135.png)
![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate](/img/structure/B7453158.png)